![molecular formula C13H8ClFN2S B2988435 N-(4-chlorophenyl)-6-fluoro-1,3-benzothiazol-2-amine CAS No. 131213-17-7](/img/structure/B2988435.png)
N-(4-chlorophenyl)-6-fluoro-1,3-benzothiazol-2-amine
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Overview
Description
“N-(4-chlorophenyl)-6-fluoro-1,3-benzothiazol-2-amine” is a chemical compound that contains a benzothiazole ring, which is a type of heterocyclic compound. Heterocyclic compounds are widely used in medicinal chemistry due to their diverse biological activities .
Chemical Reactions Analysis
The chemical reactions involving “N-(4-chlorophenyl)-6-fluoro-1,3-benzothiazol-2-amine” would depend on the reaction conditions and the other reactants involved. Benzothiazoles can undergo a variety of reactions, including electrophilic substitution, nucleophilic substitution, and others .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its melting point, boiling point, solubility, and reactivity. These properties can be predicted based on the compound’s structure and known properties of similar compounds .
Scientific Research Applications
Synthesis and Fluorescence Applications
A study discussed the synthesis of new fluorene derivatives, indicating the utility of benzothiazole analogues like N-(4-chlorophenyl)-6-fluoro-1,3-benzothiazol-2-amine in creating fluorophores for two-photon fluorescence microscopy. These compounds display desirable absorption suitable for two-photon excitation by near-infrared lasers, suggesting their potential use in advanced fluorescence imaging techniques (Belfield et al., 2000).
Antitumor Properties
Research has revealed that benzothiazole derivatives possess selective and potent antitumor properties. The mechanism involves induction and biotransformation by cytochrome P450 to active metabolites. Modifications, such as isosteric replacement with fluorine atoms and conjugation with amino acids, have been explored to enhance efficacy and solubility, suggesting the significance of such compounds in cancer therapy (Bradshaw et al., 2002).
Antimicrobial and Antifungal Activity
A series of N-(4-chlorophenyl)-6-fluoro-1,3-benzothiazol-2-amine derivatives demonstrated antimicrobial and antifungal activities, comparable or slightly better than some medicinal standards. These findings indicate the potential of these compounds in developing new antimicrobial agents (Pejchal et al., 2015).
Corrosion Inhibition
Quantum chemical and molecular dynamics simulation studies on certain thiazole and thiadiazole derivatives, related to the chemical family of N-(4-chlorophenyl)-6-fluoro-1,3-benzothiazol-2-amine, have shown promising corrosion inhibition performances on iron. This suggests potential applications in materials science, especially in corrosion protection strategies (Kaya et al., 2016).
Ligand-Protein Interactions and Photovoltaic Efficiency
Studies on benzothiazolinone acetamide analogs, which share structural similarities with N-(4-chlorophenyl)-6-fluoro-1,3-benzothiazol-2-amine, revealed insights into ligand-protein interactions and their potential applications in photovoltaic efficiency modeling. These compounds showed good light harvesting efficiency and could be considered for use in dye-sensitized solar cells (Mary et al., 2020).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(4-chlorophenyl)-6-fluoro-1,3-benzothiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClFN2S/c14-8-1-4-10(5-2-8)16-13-17-11-6-3-9(15)7-12(11)18-13/h1-7H,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGORJZPLOXPETN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC2=NC3=C(S2)C=C(C=C3)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClFN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorophenyl)-6-fluoro-1,3-benzothiazol-2-amine |
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